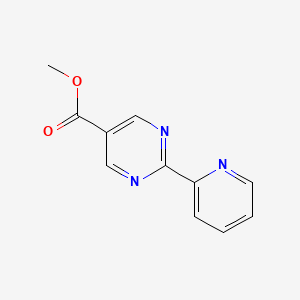

2-Pyridin-2-yl-pyrimidine-5-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-pyridin-2-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c1-16-11(15)8-6-13-10(14-7-8)9-4-2-3-5-12-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTQPYRXSBRXIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches for Pyrimidine Core Formation

The pyrimidine ring system is typically constructed via cyclocondensation reactions between nitrogen-rich precursors. A key strategy involves reacting pyruvic aldehyde derivatives with diamines or amidines under controlled conditions. For instance, pyruvic aldehyde and O-Phenylene Diamine undergo cyclization in the presence of sodium pyrosulfite at 30–90°C to yield substituted pyrimidines . Adapting this method, the pyridin-2-yl group can be introduced by substituting O-Phenylene Diamine with 2-aminopyridine derivatives.

In a modified approach, 3-methyl benzopyrazines are synthesized via cyclization, followed by oxidation with potassium permanganate to introduce carboxylic acid functionalities . Subsequent esterification with methanol and thionyl chloride converts the acid to the methyl ester . This two-step process achieves regioselective functionalization at the pyrimidine-5-position, though yields depend on the purity of intermediates .

Esterification of Pyrimidine-5-carboxylic Acid Intermediates

Esterification is critical for introducing the methyl ester group. A widely adopted method involves treating pyrimidine-5-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with methanol. For example, 6-(methoxycarbonyl)pyridine-2-carboxylic acid is converted to its acyl chloride in dichloromethane using SOCl₂ and catalytic DMF, then esterified with methanol to yield the methyl ester .

Key conditions :

-

Solvent : Dichloromethane or methanol

-

Catalyst : DMF (1 μL per 0.5 g substrate)

-

Reaction time : 1 hour for acyl chloride formation; 24 hours for esterification .

This method is favored for its scalability and compatibility with sensitive functional groups, though excess thionyl chloride requires careful neutralization .

Multi-step Synthesis with Protective Group Strategies

Complexity in regioselectivity necessitates protective group strategies. A patented route employs tert-butoxycarbonyl (Boc) protection for amines during pyrimidine ring assembly:

-

Boc-protected aminopyridine is reacted with a keto-ester to form a Schiff base.

-

Cyclization using POCl₃ yields the Boc-protected pyrimidine.

-

Deprotection with trifluoroacetic acid (TFA) releases the primary amine, which is methylated using methyl iodide .

This approach achieves >90% purity but requires meticulous control of reaction stoichiometry and temperature .

Comparative Analysis of Synthetic Routes

Cyclocondensation offers cost-effective bulk synthesis but suffers from byproduct formation. Esterification is optimal for late-stage functionalization, while Suzuki coupling provides precision at the expense of catalyst costs .

Optimization Challenges and Innovations

-

Regioselectivity : Competing reactions at pyrimidine positions 2, 4, and 5 are mitigated using sterically hindered bases (e.g., 1,4-diazabicyclo[2.2.2]octane) .

-

Purification : Column chromatography (silica gel, ethyl acetate/dichloromethane) remains standard, though crystallization from butanone improves yield in decarboxylation steps .

-

Green Chemistry : Recent efforts replace SOCl₂ with trimethylsilyl chloride (TMSCl) in esterification, reducing hazardous waste .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, a key intermediate for further derivatization:

-

Basic Hydrolysis : Treatment with NaOH in aqueous methanol cleaves the ester to 2-pyridin-2-yl-pyrimidine-5-carboxylic acid .

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) in methanol under H₂ gas removes protecting groups (e.g., benzyl) while retaining the ester .

Amide Coupling Reactions

The carboxylic acid derivative participates in amide bond formation with primary and secondary amines:

-

Activation : The acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) .

-

Coupling : Reaction with 4-fluorobenzylamine produces N-(4-fluorobenzyl)-2-pyridin-2-yl-pyrimidine-5-carboxamide (12a ) in 65–78% yield .

Cycloaddition and Ring-Opening Reactions

The pyrimidine ring participates in cycloaddition reactions:

-

Diels-Alder Reaction : Reacts with dienophiles like benzyl 1,2,3-triazine-5-carboxylate to form bicyclic adducts (10 ) .

-

Ring-Opening : Treatment with NaIO₄ at low temperatures cleaves specific bonds, enabling further functionalization .

Spectroscopic and Inductive Effects

The position of methyl substituents on the pyridine ring alters reactivity through inductive and steric effects:

-

Inductive Effects : Electron-donating methyl groups at the 6-position increase N–H stretching frequency in FTIR due to enhanced electron density .

-

Steric Effects : Substituents at the 3- or 5-position reduce steric hindrance, shifting NMR resonances downfield .

Table 1: Key Reactions and Conditions

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects. A study demonstrated that certain pyrimidine derivatives effectively inhibited cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib . This suggests that 2-Pyridin-2-yl-pyrimidine-5-carboxylic acid methyl ester and its derivatives could serve as potential candidates for treating inflammatory diseases.

Anticancer Potential

The compound has also shown promise in cancer therapy. It acts as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDK4, in particular, has been linked to reduced proliferation of cancer cells . This mechanism positions 2-Pyridin-2-yl-pyrimidine-5-carboxylic acid methyl ester as a valuable therapeutic agent in oncology.

Case Study: Inhibition of Cell Proliferation

A notable study investigated the effects of 2-Pyridin-2-yl-pyrimidine-5-carboxylic acid methyl ester on cell lines associated with proliferative diseases such as cancer and restenosis. The results indicated a marked reduction in cell viability and proliferation rates when treated with this compound, demonstrating its potential utility in managing uncontrolled cell growth .

Case Study: Anti-inflammatory Effects

In another study focusing on inflammation, the compound was tested in vivo using carrageenan-induced paw edema models. The results showed a significant reduction in edema compared to control groups, supporting its role as an effective anti-inflammatory agent . These findings underscore its therapeutic potential in treating conditions characterized by excessive inflammation.

Data Summary Table

Mechanism of Action

The mechanism of action of 2-Pyridin-2-yl-pyrimidine-5-carboxylic acid methyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Ethyl 4-Amino-2-(Methylthio)pyrimidine-5-carboxylate

Ethyl 2-Amino-4-Methylpyrimidine-5-carboxylate

- Structure: Features 2-amino and 4-methyl groups on the pyrimidine ring.

- Key Differences: Amino Group: Introduces basicity and hydrogen-bonding capacity, influencing pharmacokinetics . Methyl Group: Steric effects may restrict rotational freedom compared to the pyridin-2-yl group in the target compound .

- Synthesis : Often prepared via condensation of S-methylisothiourea with diethyl ethoxymethylenemalonate .

Pyridine vs. Pyrimidine Derivatives

Methyl 5-Chloropyridine-2-carboxylate

- Structure : Pyridine ring with 5-chloro and 2-methyl ester groups.

- Key Differences :

- Applications : Intermediate in agrochemicals and pharmaceuticals due to its halogenated aromatic system .

Bicyclic and Complex Derivatives

Methyl 7-Cyclopropyl-1-Ethyl-2-Mercapto-4-Oxo-Pyrido[2,3-d]pyrimidine-5-carboxylate

- Structure : Bicyclic pyrido[2,3-d]pyrimidine system with cyclopropyl, ethyl, mercapto, and oxo groups.

- Mercapto Group: Introduces redox activity and metal-binding capability .

- Applications : Explored in anticancer research due to structural resemblance to purine analogs .

Structural and Functional Data Table

Biological Activity

2-Pyridin-2-yl-pyrimidine-5-carboxylic acid methyl ester (commonly referred to as 2-Py-Py) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by relevant research findings and case studies.

The synthesis of 2-Py-Py typically involves the condensation of pyridine and pyrimidine derivatives. A common method includes the reaction of 2-aminopyridine with pyrimidine carboxylic acid derivatives under acidic or basic conditions, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Synthetic Route Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Condensation | Acidic/Basic |

| 2 | Esterification | Methanol, Catalyst (H₂SO₄/HCl) |

The biological activity of 2-Py-Py is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been shown to inhibit various enzymes involved in inflammatory pathways and cancer progression. The compound's mechanism often involves binding to the active sites of these enzymes, thereby blocking their activity and altering cellular signaling pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-Py-Py. In vitro assays demonstrated significant growth inhibition in various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound exhibited IC50 values ranging from 0.87 to 12.91 µM, outperforming traditional chemotherapeutics like 5-Fluorouracil .

Anti-inflammatory Activity

2-Py-Py has also been evaluated for its anti-inflammatory properties. It was found to effectively suppress COX-2 activity with an IC50 comparable to that of celecoxib, a well-known anti-inflammatory drug . This suggests its potential use in treating inflammatory conditions.

Safety Profile

Toxicological assessments indicate that 2-Py-Py does not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models . This safety profile is crucial for further development as a therapeutic agent.

Case Studies

Several studies have documented the biological effects of 2-Py-Py:

- Antifibrotic Activity : A study evaluated a series of pyrimidine derivatives, including 2-Py-Py, against hepatic stellate cells (HSC-T6). Results indicated that some derivatives showed superior antifibrotic activity compared to established treatments like Pirfenidone .

- Antiviral Activity : In another investigation, derivatives of pyrimidine structures demonstrated potent antiviral effects against influenza viruses. The compounds showed significant reductions in viral load in infected mouse models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the pyridine and pyrimidine rings can significantly influence the biological activity of these compounds. Substituents that enhance solubility or steric hindrance often lead to improved enzyme inhibition and bioavailability .

Q & A

Q. What are the standard synthetic routes for preparing 2-pyridin-2-yl-pyrimidine-5-carboxylic acid methyl ester, and how do reaction conditions influence yield?

Methodological Answer: A common method involves reacting amidinium salts with sodium salts of substituted propenols under controlled conditions. For example, Scheme 2 in describes the use of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts to yield pyrimidine-5-carboxylic esters. Reaction parameters such as solvent polarity (e.g., ethanol/water mixtures), temperature (room temperature vs. reflux), and stoichiometric ratios (e.g., NaOH molar equivalents) critically affect yield and purity . Additionally, hydrolysis steps, as in , require precise pH control during acidification to avoid side reactions like ester degradation.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Due to potential carcinogenicity (classified by IARC/ACGIH), researchers must use full-body protective gear (e.g., chemically resistant gloves, lab coats) and NIOSH-approved respirators in environments with aerosolized particles . Fume hoods are mandatory for synthesis steps involving volatile intermediates. Waste must be segregated and processed by certified hazardous waste facilities to prevent environmental contamination, as highlighted in .

Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer: Liquid chromatography-mass spectrometry (LCMS) is critical for verifying molecular weight (e.g., m/z 338 [M+H]+ in ). Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) can confirm structural integrity, particularly for regioselective substitutions. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended, while gas chromatography-mass spectrometry (GC/MS) may aid in volatile byproduct analysis .

Advanced Research Questions

Q. How can kinetic modeling resolve discrepancies between theoretical and experimental yields in ester synthesis?

Methodological Answer: Kinetic models, such as those in , use rate equations (e.g., ) to simulate reaction pathways. Researchers can input experimental concentrations of intermediates (e.g., methanol, acetylated pyrroles) to identify rate-limiting steps. For instance, discrepancies in 5-acetyl-2-pyrrolecarboxylic acid methyl ester synthesis () may arise from unaccounted side reactions (e.g., HCl byproduct inhibition). Iterative model refinement, coupled with sensitivity analysis, helps optimize conditions like catalyst loading or solvent ratios .

Q. What strategies mitigate instability or decomposition during storage and synthesis?

Methodological Answer: Stability under ambient conditions is pH-dependent. notes that the compound is stable in neutral, anhydrous environments but may hydrolyze in acidic/basic media. For long-term storage, use inert atmospheres (argon) and desiccants. During synthesis, avoid prolonged exposure to light or heat (>40°C), which can trigger dimerization or ester cleavage. Pre-purification via column chromatography (silica gel, ethyl acetate/hexane gradients) removes reactive impurities .

Q. How can researchers validate the absence of genotoxic byproducts in scaled-up reactions?

Methodological Answer: Ames tests or in vitro micronucleus assays are recommended for detecting mutagenic byproducts. highlights the need to screen for contaminants like trifluoromethylpyridines (common in fluorinated intermediates). High-resolution mass spectrometry (HRMS) and LC-MS/MS can identify trace genotoxic impurities (e.g., nitroso compounds) at ppm levels. Cross-reference with IARC databases ensures compliance with occupational exposure limits (OELs) .

Q. What computational tools assist in predicting regioselectivity for pyrimidine ring functionalization?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to predict reactive sites. For example, the C5 position of pyrimidine is more electrophilic due to electron-withdrawing effects of the pyridinyl group. Molecular docking studies (AutoDock Vina) can further assess steric hindrance from substituents like trifluoromethyl groups () .

Data Contradiction Analysis

Q. How should conflicting data on reaction yields be reconciled in multi-step syntheses?

Methodological Answer: Cross-validation with orthogonal techniques is essential. For example, shows discrepancies between calculated and experimental yields due to unmodeled side reactions. Researchers should perform kinetic profiling (e.g., in situ IR monitoring) to detect intermediate accumulation. Replicate experiments under standardized conditions (e.g., fixed molar ratios, solvent purity) minimize variability. Statistical tools like ANOVA can identify outliers caused by parameter drift .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.